molecular formula C22H26O6 B5459819 methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate

methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate

Cat. No. B5459819
M. Wt: 386.4 g/mol
InChI Key: LRMWVZKMCNEGIG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, Phenol, 2-methoxy-4-(1-propenyl)-, has been reported . It has a molecular weight of 164.2011 and its IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 .

Safety and Hazards

While specific safety and hazard information for “methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate” is not available, it’s important to handle all chemicals with care. A similar compound, 甲氧基异丁香酚, has been reported to have a low concentration anesthetic effect and may inhibit the respiratory system. It may also irritate the eyes and skin, and it is flammable .

properties

IUPAC Name

methyl 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-4-7-17-10-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-6-5-8-18(19)22(23)25-3/h4-11,16H,12-15H2,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMWVZKMCNEGIG-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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